An In-depth Technical Guide to SB-772077B Dihydrochloride: A Potent ROCK1 and ROCK2 Inhibitor
An In-depth Technical Guide to SB-772077B Dihydrochloride: A Potent ROCK1 and ROCK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-772077B dihydrochloride (B599025) is a potent, orally active, and selective aminofuran-based inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1] With nanomolar inhibitory potency, this small molecule has emerged as a valuable tool for investigating the physiological and pathological roles of the Rho/ROCK signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and smooth muscle contraction.[2] Dysregulation of the Rho/ROCK pathway has been implicated in a variety of cardiovascular diseases, inflammatory conditions, and glaucoma.[3][4]
This technical guide provides a comprehensive overview of SB-772077B dihydrochloride, including its mechanism of action, key quantitative data, detailed experimental protocols, and a visual representation of the relevant signaling pathways and experimental workflows.
Core Data Presentation
Table 1: In Vitro Potency and Selectivity of SB-772077B
| Target | IC50 (nM) | Reference(s) |
| ROCK1 | 5.6 | [1][5] |
| ROCK2 | 6 | [1][5] |
| Akt1 | 324 | [5] |
| Akt2 | 1,950 | [5] |
| Akt3 | 1,290 | [5] |
| Cdk2 | ≥7,000 | [5] |
| GSK3α | ≥7,000 | [5] |
| IKKβ | ≥7,000 | [5] |
| JNK3 | ≥7,000 | [5] |
| Plk | ≥7,000 | [5] |
| RSK1 | 35 | [5] |
| MSK1 | 14 | [5] |
Table 2: In Vitro and In Vivo Functional Activity of SB-772077B
| Assay/Model | Endpoint | Effective Concentration/Dose | Reference(s) |
| Phenylephrine-precontracted rat aortic rings | Relaxation | IC50 = 39 nM | [1][5] |
| LPS-stimulated primary human macrophages | Reduction of TNF-α and IL-6 production | Dose-dependent (0.1-10 µM) | [1] |
| Angiotensin II-stimulated human primary aortic smooth muscle cells | Inhibition of actin stress fiber formation | Complete abolishment at 3 µM | [1] |
| Spontaneously hypertensive rats (oral admin.) | Reduction of blood pressure | Profound, dose-dependent (0.3-3 mg/kg) | [1] |
| Deoxycorticosterone acetate-induced hypertensive rats | Reduction of blood pressure | Significant reduction | [1] |
| Human organ-cultured anterior segment (HOCAS) | Increased aqueous humor outflow facility | 16% at 0.1 µM, 29% at 10 µM, 39% at 50 µM (after 24h) | [6] |
Signaling Pathway
The primary mechanism of action of SB-772077B is the inhibition of ROCK1 and ROCK2 kinases. These kinases are key downstream effectors of the small GTPase RhoA. The RhoA/ROCK pathway plays a pivotal role in regulating cellular contractility and cytoskeletal organization primarily through the phosphorylation of Myosin Light Chain (MLC) and the inhibition of Myosin Phosphatase Target subunit 1 (MYPT1).
Caption: The RhoA/ROCK Signaling Pathway and the inhibitory action of SB-772077B.
Experimental Protocols
In Vitro ROCK Kinase Activity Assay
This protocol is a generalized procedure for determining the IC50 of SB-772077B against ROCK1 and ROCK2.
Materials:
-
Recombinant active ROCK1 or ROCK2 enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
Substrate (e.g., Myosin Phosphatase Target subunit 1, MYPT1)
-
ATP
-
SB-772077B dihydrochloride stock solution (in DMSO or water)
-
ADP-Glo™ Kinase Assay kit or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of SB-772077B in the kinase buffer.
-
In a 384-well plate, add 1 µl of the diluted inhibitor or vehicle (DMSO control).
-
Add 2 µl of the ROCK enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µl of a substrate/ATP mixture. The final ATP concentration should be close to the Km for the respective ROCK isoform.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of SB-772077B and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro ROCK kinase activity assay.
Cellular Assay for Actin Stress Fiber Formation
This protocol describes the visualization of actin stress fibers in cultured cells to assess the cellular activity of SB-772077B.
Materials:
-
Human primary aortic smooth muscle cells (or other suitable cell line)
-
Cell culture medium and supplements
-
Coverslips
-
Agonist (e.g., Angiotensin II)
-
SB-772077B dihydrochloride
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Phalloidin (B8060827) conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate and culture until they reach the desired confluency.
-
Pre-treat the cells with various concentrations of SB-772077B or vehicle for 30 minutes.[1]
-
Stimulate the cells with an agonist (e.g., Angiotensin II) for a specified time to induce stress fiber formation.[1]
-
Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Wash the cells three times with PBS.
-
Stain for F-actin by incubating with fluorescently labeled phalloidin in PBS for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the actin cytoskeleton using a fluorescence microscope.
Caption: Workflow for actin stress fiber staining.
In Vivo Blood Pressure Measurement in a Hypertensive Rat Model
This protocol outlines a general procedure for assessing the in vivo efficacy of SB-772077B in a rat model of hypertension.
Materials:
-
Spontaneously hypertensive rats (SHR) or other suitable hypertensive model
-
SB-772077B dihydrochloride for oral administration
-
Vehicle control
-
Anesthesia (e.g., isoflurane (B1672236) or urethane/ketamine)
-
Catheter for arterial cannulation (e.g., carotid or femoral artery)
-
Pressure transducer
-
Data acquisition system
Procedure:
-
Acclimatize the rats to the experimental conditions.
-
Administer SB-772077B (e.g., 0.3-3 mg/kg) or vehicle orally to the rats.[1]
-
At a predetermined time point (e.g., 2 hours post-dose, corresponding to the approximate time of maximum effect), anesthetize the rats.[1]
-
Surgically expose the carotid or femoral artery.
-
Insert a saline-filled catheter into the artery and secure it.
-
Connect the catheter to a pressure transducer linked to a data acquisition system.
-
Allow the blood pressure reading to stabilize.
-
Record the mean arterial blood pressure for a set period.
-
Compare the blood pressure readings between the SB-772077B-treated and vehicle-treated groups to determine the effect of the inhibitor.
Conclusion
SB-772077B dihydrochloride is a highly potent and selective inhibitor of ROCK1 and ROCK2. Its robust in vitro and in vivo activities make it an invaluable pharmacological tool for elucidating the multifaceted roles of the Rho/ROCK signaling pathway in health and disease. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of ROCK inhibition in cardiovascular, inflammatory, and other pathological conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phalloidin staining protocol | Abcam [abcam.com]
- 3. SB-772077B dihydrochloride - Immunomart [immunomart.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. caymanchem.com [caymanchem.com]
- 6. SB772077B, A New Rho Kinase Inhibitor Enhances Aqueous Humour Outflow Facility in Human Eyes - PMC [pmc.ncbi.nlm.nih.gov]
